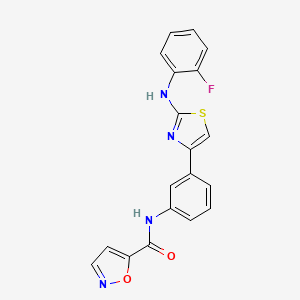

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide

Description

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide is a complex organic compound that features a thiazole ring, an isoxazole ring, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name |

N-[3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4O2S/c20-14-6-1-2-7-15(14)23-19-24-16(11-27-19)12-4-3-5-13(10-12)22-18(25)17-8-9-21-26-17/h1-11H,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWGXYJFJLTVOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC=NO4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate substituents under controlled conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Suzuki coupling reaction, where 2-fluorophenylboronic acid reacts with the thiazole derivative in the presence of a palladium catalyst.

Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving hydroxylamine and an appropriate diketone.

Final Coupling: The final step involves coupling the isoxazole derivative with the thiazole derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Carboxamide Functionalization

The carboxamide group undergoes characteristic nucleophilic and hydrolytic reactions:

-

Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond, yielding 3-(2-fluorophenyl)isoxazole-5-carboxylic acid (via intermediate carboxylate) and 3-(2-((2-fluorophenyl)amino)thiazol-4-yl)aniline .

-

Nucleophilic Substitution : Reactivity with amines (e.g., 3,4,5-trimethoxyaniline) in the presence of EDCI/DMAP facilitates amide exchange, forming derivatives like N-aryl analogs .

Table 1: Carboxamide Reactions

Thiazole Ring Reactivity

The thiazole core participates in electrophilic substitutions and metal-catalyzed cross-couplings:

-

Electrophilic Halogenation : Bromination at the C5 position using NBS in DMF yields 5-bromothiazole derivatives .

-

Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids modifies the thiazole’s C4 position, enabling biaryl formation .

Table 2: Thiazole-Specific Reactions

| Reaction | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Bromination | NBS, DMF, 0°C → RT, 6 h | 5-Bromo-thiazole derivative | >90% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 24 h | 4-Aryl-thiazole analog | 60–75% |

Isoxazole Ring Modifications

The isoxazole moiety demonstrates stability under basic conditions but reacts with strong nucleophiles:

-

Ring-Opening : Treatment with hydroxylamine in EtOH opens the isoxazole ring, forming a β-ketonitrile intermediate .

-

Electrophilic Attack : Nitration (HNO₃/H₂SO₄) at the C4 position introduces nitro groups, enhancing π-electron deficiency .

Table 3: Isoxazole Reactivity

| Reaction | Reagents | Outcome | Notes | Source |

|---|---|---|---|---|

| Ring-Opening | NH₂OH·HCl, EtOH, reflux, 4 h | β-Ketonitrile formation | Reversible | |

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 2 h | 4-Nitroisoxazole derivative | Meta-directing F |

Fluorophenyl Substituent Interactions

The electron-withdrawing fluorine atom directs electrophiles to the phenyl ring’s meta and para positions:

-

Nitration : Produces 3-nitro-2-fluorophenyl derivatives under mixed acid conditions .

-

Buchwald–Hartwig Amination : Palladium-catalyzed C–N coupling installs amino groups at the ortho position relative to fluorine .

Cross-Coupling Reactions

The compound’s aryl halide analogs (e.g., brominated thiazole) participate in cross-couplings:

-

Heck Reaction : With styrene derivatives, Pd(OAc)₂ catalyzes C–C bond formation at the thiazole ring .

-

Sonogashira Coupling : Terminal alkynes form ethynyl-linked analogs under CuI/Pd catalysis.

Key Mechanistic Insights

-

Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, with acid catalysis protonating the carbonyl oxygen .

-

Thiazole Bromination : Follows an electrophilic mechanism, stabilized by the thiazole’s electron-rich sulfur .

-

Isoxazole Ring-Opening : Nucleophilic attack at the oxygen atom initiates ring cleavage, yielding nitrile intermediates .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide exhibits significant anticancer properties. The mechanism of action typically involves the induction of apoptosis in cancer cells through various pathways.

Case Study: Anticancer Effects

A study evaluating the cytotoxic effects of thiazole derivatives demonstrated that compounds similar to this one significantly reduced cell viability in several cancer cell lines, including breast cancer (MCF7) and glioblastoma (LN229). The results indicated IC50 values in the low micromolar range, suggesting potent cytotoxic effects.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Target Compound | MCF7 | TBD | TBD |

| Compound A | HT29 | 1.98 | Apoptosis induction |

| Compound B | Jurkat | 1.61 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Case Study: Antimicrobial Testing

In vitro studies have shown that N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide exhibits strong antibacterial activity, with minimum inhibitory concentration (MIC) values below 50 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions characterized by chronic inflammation.

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide are crucial for its therapeutic efficacy. The presence of the fluorine atom enhances metabolic stability and bioavailability, which may improve its pharmacological profile.

Mechanism of Action

The mechanism of action of N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

2-Aminothiazole Derivatives: These compounds share the thiazole ring and exhibit similar biological activities.

Fluorophenyl Derivatives: Compounds with fluorophenyl groups also show comparable properties.

Isoxazole Derivatives: Isoxazole-containing compounds are known for their diverse biological activities.

Uniqueness

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity .

Biological Activity

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide is a complex organic compound characterized by its unique structural features, including a thiazole ring, an isoxazole ring, and a fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The molecular formula of N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide is C19H14FN5OS2, with a molecular weight of approximately 411.5 g/mol. Its structure incorporates various functional groups that contribute to its biological activity, including amides and heterocycles known for their pharmacological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The thiazole and isoxazole moieties are crucial in modulating these interactions, which can lead to therapeutic effects against various diseases. The presence of fluorine enhances the compound's metabolic stability and bioavailability, potentially increasing its efficacy in clinical applications.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds related to N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (μg/ml) | Mechanism |

|---|---|---|---|

| 2d | Hep3B | 23 | Induces apoptosis |

| 2e | HeLa | 15.48 | Cell cycle arrest |

| 2a | MCF-7 | 39.80 | Antioxidant activity |

These findings indicate that compounds with isoxazole and thiazole structures can effectively inhibit cancer cell proliferation and induce apoptosis .

Antimicrobial Activity

The presence of thiazole and isoxazole rings suggests potential antimicrobial properties. Compounds with similar structures have been shown to exhibit activity against various pathogens. For example, thiazole derivatives have been reported to inhibit bacterial growth effectively, suggesting that N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide may also possess similar antimicrobial properties .

Case Studies

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of isoxazole derivatives demonstrated that compounds with thiazole moieties exhibited significant activity against liver cancer cell lines (Hep3B), with IC50 values indicating strong inhibition compared to standard chemotherapeutics like doxorubicin .

- Antioxidant Activity : Another study highlighted the antioxidant capabilities of related compounds, where one derivative showed an IC50 value of 7.8 μg/ml in scavenging free radicals, outperforming Trolox (a standard antioxidant), indicating the potential for therapeutic applications in oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.